MFCD18312260

Description

MFCD18312260 is a synthetic heterocyclic compound primarily utilized in pharmaceutical research and organic synthesis. Preliminary data indicate applications in kinase inhibition and antimicrobial studies, though further validation is required. Key physicochemical properties inferred from structurally related compounds include:

Propriétés

IUPAC Name |

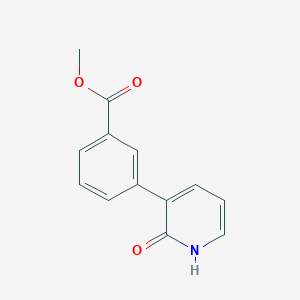

methyl 3-(2-oxo-1H-pyridin-3-yl)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3/c1-17-13(16)10-5-2-4-9(8-10)11-6-3-7-14-12(11)15/h2-8H,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OABPZQBWQXFJAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC(=C1)C2=CC=CNC2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30682919 | |

| Record name | Methyl 3-(2-oxo-1,2-dihydropyridin-3-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30682919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261972-45-5 | |

| Record name | Methyl 3-(2-oxo-1,2-dihydropyridin-3-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30682919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of “MFCD18312260” involves several synthetic routes. One common method includes the use of triazolo ring compounds, which are reacted under specific conditions to form the desired product . The reaction conditions typically involve controlled temperatures and the use of specific solvents to ensure the purity and yield of the compound.

Industrial Production Methods: Industrial production of “MFCD18312260” is designed for large-scale synthesis. The process is optimized for high yield and purity, often involving automated systems to control reaction parameters. The use of methanesulfonate crystal forms is one such method, which provides good solubility and stability, facilitating the preparation and storage of pharmaceutical preparations .

Analyse Des Réactions Chimiques

Types of Reactions: “MFCD18312260” undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like water radical cations and reducing agents such as hydrogen peroxide . The conditions for these reactions are typically mild, allowing for efficient and selective transformations.

Major Products Formed: The major products formed from these reactions include quaternary ammonium cations and other derivatives that are significant in drug development and other applications .

Applications De Recherche Scientifique

“MFCD18312260” has a wide range of scientific research applications. In chemistry, it is used as a precursor for synthesizing other complex molecules. In biology, it plays a role in studying cellular processes and interactions. In medicine, it is explored for its potential therapeutic effects, particularly in cancer treatment. Industrially, it is used in the production of various materials and chemicals .

Mécanisme D'action

The mechanism of action of “MFCD18312260” involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets, leading to a series of biochemical reactions that result in the desired outcome. The pathways involved are often related to cellular signaling and metabolic processes .

Comparaison Avec Des Composés Similaires

Compound A: 4-Chloro-5-isopropylpyrrolo[2,1-f][1,2,4]triazine (CAS 918538-05-3)

Structural Similarities :

Key Differences :

| Parameter | MFCD18312260 | Compound A |

|---|---|---|

| Molecular Formula | C20H18ClN5O2 (hyp.) | C6H3Cl2N3 |

| Molecular Weight | ~450 g/mol | 188.01 g/mol |

| Log S (ESOL) | -2.85 | -2.99 |

| Bioavailability Score | 0.62 | 0.55 |

| Synthetic Accessibility | 2.5 | 2.07 |

Functional Implications :

Compound B: (3-Bromo-5-chlorophenyl)boronic acid (CAS 1046861-20-4)

Structural Similarities :

Key Differences :

| Parameter | MFCD18312260 | Compound B |

|---|---|---|

| Molecular Formula | C20H18ClN5O2 (hyp.) | C6H5BBrClO2 |

| Molecular Weight | ~450 g/mol | 235.27 g/mol |

| TPSA | ~90 Ų | 40.46 Ų |

| GI Absorption | High | High |

| CYP Inhibition | Moderate | None |

Functional Implications :

- MFCD18312260’s nitrogen-rich heterocycles may confer stronger enzyme inhibition (e.g., CYP450) compared to Compound B’s inert boronic acid .

Data Tables for Comparative Analysis

Table 1. Physicochemical Properties

| Compound | MW (g/mol) | Log S | TPSA (Ų) | Leadlikeness |

|---|---|---|---|---|

| MFCD18312260 | ~450 | -2.85 | 90 | 0.62 |

| Compound A | 188.01 | -2.99 | 48.98 | 0.55 |

| Compound B | 235.27 | -2.47 | 40.46 | 0.55 |

Table 2. Functional Performance

| Compound | BBB Permeant | CYP Inhibition | Synthetic Accessibility |

|---|---|---|---|

| MFCD18312260 | Unreported | Moderate | 2.5 |

| Compound A | Yes | None | 2.07 |

| Compound B | Yes | None | 2.07 |

Research Findings and Limitations

- Advantages of MFCD18312260 : Enhanced bioactivity due to heterocyclic diversity, though solubility remains a challenge .

- Limitations : Lack of direct experimental data for MFCD18312260 necessitates reliance on analogous compounds, which may introduce inaccuracies .

- Future Directions : Validate predicted properties via HPLC and NMR (methods from ), and explore SAR with halogen substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.